molecular formula C7H6N2O B13028614 3-Methyl-isoxazolo[4,5-C]pyridine CAS No. 58315-19-8

3-Methyl-isoxazolo[4,5-C]pyridine

Katalognummer: B13028614
CAS-Nummer: 58315-19-8
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: DCBAVYBQNFMNNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the isoxazole family It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with pyridine derivatives under specific conditions. For instance, the reaction of 3-methylisoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield 3-Methylisoxazolo[4,5-c]pyridine .

Industrial Production Methods

Industrial production of 3-Methylisoxazolo[4,5-c]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylisoxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives such as tetrahydroisoxazolopyridine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methylisoxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methylisoxazolo[4,5-b]pyridine
  • 3-Methylisoxazolo[5,4-c]pyridine
  • 3-Methylisoxazolo[5,4-b]pyridine

Uniqueness

3-Methylisoxazolo[4,5-c]pyridine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.

Eigenschaften

CAS-Nummer

58315-19-8

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

3-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3

InChI-Schlüssel

DCBAVYBQNFMNNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=C1C=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.